N-formyl-4-methylbenzamide
Description
N-formyl-4-methylbenzamide is an aromatic amide derivative characterized by a benzamide core substituted with a methyl group at the para position and a formyl group attached to the nitrogen atom. The compound is synthesized via formylation reactions, as demonstrated by Liu et al., who obtained it as a brown solid with a melting point of 129.7–129.9°C and confirmed its structure using ¹H NMR spectroscopy (δ 9.38 ppm for the formyl proton and 2.45 ppm for the methyl group) . This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmacologically active molecules, due to its reactive formyl group and stable benzamide backbone.
Properties
CAS No. |
103369-12-6 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
N-formyl-4-methylbenzamide |
InChI |
InChI=1S/C9H9NO2/c1-7-2-4-8(5-3-7)9(12)10-6-11/h2-6H,1H3,(H,10,11,12) |
InChI Key |
AUSVRQDTBWRPPD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC=O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC=O |
Synonyms |
Benzamide, N-formyl-4-methyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects
- N-formyl-3-methylbenzamide (Positional Isomer) : The methyl group at the meta position (C3) instead of para (C4) alters electronic distribution and steric effects. This reduces symmetry and may lower melting points compared to the para-substituted analog .
- N-(2-Nitrophenyl)-4-bromo-benzamide () : Incorporation of nitro (electron-withdrawing) and bromo (moderately deactivating) groups increases electrophilic substitution reactivity, contrasting with the electron-donating methyl group in N-formyl-4-methylbenzamide .
Functional Group Variations
- N'-(Substituted Benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide () : Replacing the formyl group with a benzimidazole-hydrazide moiety introduces hydrogen-bonding capacity and planar rigidity, which could enhance biological activity (e.g., antimicrobial properties) .
Physicochemical Properties
Melting Points and Solubility
- This compound : m.p. 129.7–129.9°C; moderate solubility in chlorinated solvents (CDCl3) .
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide : Higher m.p. due to nitro and bromo groups enhancing crystal lattice stability .
- N-(β-L-fucopyranosyl)-4-((methylamino)methyl)benzamide (): Sugar moiety increases hydrophilicity, contrasting with the hydrophobic benzamide core .
Spectral Data Comparison
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